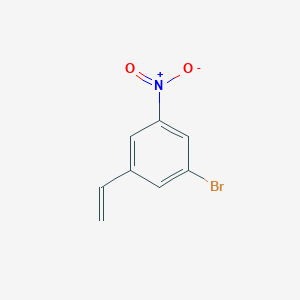

1-Bromo-3-ethenyl-5-nitrobenzene

Beschreibung

1-Bromo-3-ethenyl-5-nitrobenzene is a brominated aromatic compound featuring a nitro group at position 5, a bromine atom at position 1, and an ethenyl (vinyl) substituent at position 2. This compound’s reactivity is influenced by the electron-withdrawing nitro and bromo groups, which decrease electron density in the aromatic ring, directing electrophilic substitutions to specific positions.

Eigenschaften

IUPAC Name |

1-bromo-3-ethenyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHALAUTNIYKPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethenyl-5-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethenyl-5-nitro

Biologische Aktivität

Overview

1-Bromo-3-ethenyl-5-nitrobenzene is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a bromine atom, a nitro group, and an ethenyl substituent, contributes to its reactivity and potential therapeutic applications.

- Molecular Formula : CHBrNO

- Molecular Weight : 232.05 g/mol

- CAS Number : 18242-39-2

The biological activity of 1-Bromo-3-ethenyl-5-nitrobenzene is primarily attributed to the presence of the nitro group, which can undergo bioreduction to generate reactive intermediates. These intermediates can interact with cellular components, leading to cytotoxic effects. The compound may inhibit specific enzymes or receptors, disrupting cellular pathways associated with cancer cell growth or microbial survival.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form toxic intermediates that bind covalently to DNA, resulting in cellular damage. For instance:

- Metronidazole , a well-known nitro compound, exhibits similar mechanisms by producing reactive species that lead to DNA damage in pathogens .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| 1-Bromo-3-ethenyl-5-nitrobenzene | Antimicrobial | DNA binding via nitro reduction |

| Metronidazole | Antimicrobial | Generation of toxic radicals leading to DNA damage |

| Chloramphenicol | Antimicrobial | Inhibition of protein synthesis |

Anticancer Activity

Recent studies have highlighted the anticancer potential of nitro-substituted compounds. For example, research indicates that derivatives similar to 1-Bromo-3-ethenyl-5-nitrobenzene exhibit significant cytotoxicity against various cancer cell lines:

- In vitro studies demonstrated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the effects of 1-Bromo-3-ethenyl-5-nitrobenzene on the MCF7 breast cancer cell line:

- IC value: 25.72 ± 3.95 μM

- The compound demonstrated dose-dependent apoptosis in treated cells.

Research Findings

1-Bromo-3-ethenyl-5-nitrobenzene has been explored for its potential as a precursor in drug development due to its unique chemical properties. Its reactivity allows for further modifications that can enhance biological activity or selectivity towards specific targets.

Table 2: Summary of Research Findings

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key Observations :

- Molecular Weight : Bulky substituents like methylsulfonyl (280.10 g/mol) increase molecular weight significantly compared to methyl (216.03 g/mol) or methoxy (232.03 g/mol).

- Purity : Commercial availability varies, with methyl and methoxy derivatives achieving high purity (≥95%) .

- Electron-Withdrawing Groups (e.g., Methylsulfonyl, Nitro): Decrease electron density, directing electrophiles to meta/para positions relative to substituents . Reactive Halides (e.g., Chloromethyl): Introduce sites for nucleophilic substitution (e.g., SN2 reactions) .

Theoretical Implications for 1-Bromo-3-ethenyl-5-nitrobenzene

Compared to its analogues, the ethenyl group in 1-bromo-3-ethenyl-5-nitrobenzene introduces unique reactivity:

- Conjugation : The vinyl group’s π-electrons may participate in resonance with the aromatic ring, altering charge distribution.

- Polymerization Potential: Ethenyl substituents could enable polymerization under radical or ionic initiators, a feature absent in saturated analogues.

- Electrophilic Additions : Susceptibility to reactions like hydrohalogenation or epoxidation, unlike inert substituents (e.g., methyl).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.